(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol
Description
The compound “(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol” is a thiazole derivative featuring a substituted imino group and a terminal ethanol moiety. Its molecular formula is C₂₀H₂₂N₂O₄S, with a molar mass of 386.46 g/mol . Structurally, it comprises a thiazole ring substituted at position 4 with a 3,4-dimethoxyphenyl group and at position 2 with a 4-methoxyphenylimino group. This compound belongs to a class of nitrogen-sulfur heterocycles widely studied for their pharmacological properties, including anti-inflammatory and analgesic activities .
Properties
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-3-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-24-16-7-5-15(6-8-16)21-20-22(10-11-23)17(13-27-20)14-4-9-18(25-2)19(12-14)26-3/h4-9,12-13,23H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPWOTFBMRUOEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=C(C=C3)OC)OC)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Methoxyphenyl Groups: The methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions, where methoxybenzene reacts with suitable electrophiles.
Formation of the Imino Group: The imino group can be formed through the condensation of an amine with a carbonyl compound.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Ring
The thiazole ring undergoes nucleophilic substitution at the C-2 or C-4 positions under basic conditions. For example:
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Halogenation : Reaction with phosphorus oxychloride (POCl₃) substitutes the hydroxyl group with chlorine.
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Amination : Treatment with amines (e.g., NH₃) replaces substituents at C-4, forming thiazole-amine derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Chlorination | POCl₃, reflux, 6h | Chlorothiazole derivative | 65–78 | |
| Amination | NH₃/EtOH, 60°C, 12h | 4-Amino-thiazole analog | 52 |
Electrophilic Aromatic Substitution
Methoxy-substituted phenyl rings participate in electrophilic substitution:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position of the 3,4-dimethoxyphenyl ring.
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Sulfonation : Oleum (H₂SO₄·SO₃) adds sulfonic acid groups to the 4-methoxyphenyl ring.
Reactivity is influenced by electron-donating methoxy groups, which activate the aromatic rings toward electrophiles .
Oxidation-Reduction Reactions
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Ethanol Oxidation : The hydroxyl group oxidizes to a ketone or carboxylic acid using KMnO₄ or CrO₃.
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Imino Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the imino group (–N=) to an amine (–NH–).
| Substrate | Oxidizing Agent | Product | Selectivity |
|---|---|---|---|
| Ethanol moiety | KMnO₄ (acidic) | Carboxylic acid derivative | >90% |
| Imino group | H₂ (1 atm), Pd-C | Secondary amine | 85% |
Hydrolysis of the Imino Group
Under acidic or basic aqueous conditions, the imino bond (–N=) hydrolyzes to form a carbonyl group:
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Acidic Hydrolysis (HCl/H₂O, 80°C): Yields a thiazolone derivative.
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Basic Hydrolysis (NaOH/EtOH): Produces a free amine and ketone.
Esterification and Etherification
The ethanol moiety undergoes derivatization:
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Esterification : Acetic anhydride/pyridine forms acetate esters.
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Etherification : Reaction with alkyl halides (e.g., CH₃I) produces ethers.
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Esterification | Ac₂O, pyridine, 25°C | Ethanol acetate derivative | Prodrug synthesis |
| Etherification | CH₃I, K₂CO₃, DMF | Methoxyethyl analog | Solubility enhancement |
Cyclization Reactions
The compound participates in intramolecular cyclization under microwave irradiation or thermal conditions, forming fused heterocycles (e.g., thiazolo[3,2-a]pyrimidines) . These reactions are critical for generating bioactive scaffolds.
Key Mechanistic Insights
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Steric Effects : Bulky methoxy groups on phenyl rings slow electrophilic substitution at ortho positions .
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Electronic Effects : The thiazole ring’s electron-deficient nature directs nucleophiles to C-2 and C-4.
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Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's thiazole moiety is known for its diverse biological activities, including antimicrobial and anticancer properties. Thiazole derivatives have been extensively studied for their potential as therapeutic agents:
- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol have shown efficacy against various bacterial strains, including resistant ones .
- Anticancer Properties : Thiazole derivatives have been reported to possess anticancer activities. A study demonstrated that thiazolidine derivatives displayed significant antiproliferative effects against several cancer cell lines, such as MDA-MB-231 and HCT116 .
The biological implications of this compound can be summarized as follows:
Synthetic Methodologies
The synthesis of this compound can be approached through various synthetic routes:
- Multicomponent Reactions (MCRs) : MCRs are advantageous for synthesizing thiazole derivatives due to their efficiency and ability to generate complex structures in a single step. Studies have shown that MCRs can yield high purity products with minimal environmental impact .
- Catalytic Reactions : Utilizing catalysts like triethylamine in the synthesis process enhances yield and selectivity. For example, the reaction conditions can be optimized to improve the formation of desired thiazole derivatives from simpler precursors .
Case Studies
Several studies highlight the utility of thiazole derivatives in drug discovery and development:
- Antitubercular Activity : A recent study identified novel inhibitors of the polyketide synthase involved in tuberculosis pathogenesis. The synthesized thiazole derivatives were tested for their inhibitory effects and showed promising results in vitro .
- Synthesis of Bioactive Compounds : Research focusing on the synthesis of new heteroaryl(thiazole) compounds demonstrated their potential as antimicrobial agents. The study outlined synthetic pathways that led to compounds with significant biological activity against resistant bacterial strains .
Mechanism of Action
The mechanism of action of (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
a) 2-[(2Z)-2-[(2,5-Dimethoxyphenyl)imino]-4-(4-methoxyphenyl)-1,3-thiazol-3(2H)-yl]ethanol
- Molecular Formula : C₂₀H₂₂N₂O₄S (identical to the target compound).
- Key Differences: The imino group is attached to a 2,5-dimethoxyphenyl group instead of 4-methoxyphenyl.
b) 2-[(2Z)-4-(4-Isopropylphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol
c) (2Z)-2-[(4-Fluorophenyl)imino]-4-methyl-1,3-thiazol-3(2H)-ylmethanone
- Molecular Formula : C₁₈H₁₅FN₂OS.
- Key Differences: Replaces the ethanol moiety with a 4-methylphenylmethanone group. The fluorine atom on the imino phenyl ring enhances electronegativity, influencing reactivity in cross-coupling reactions .
Functional Group Modifications
a) Ethanol vs. Methoxyethyl Side Chains
The target compound’s ethanol side chain (e.g., in and ) contrasts with analogues like 3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2(3H)-imine (), which has a methoxyethyl group. Ethanol derivatives generally exhibit higher hydrophilicity, enhancing bioavailability in aqueous environments .
b) Methoxy Substitutions
The 3,4-dimethoxyphenyl group in the target compound provides two electron-donating methoxy groups, compared to mono-methoxy or non-methoxy analogues (e.g., and ).
Biological Activity
(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse scholarly sources.
Synthesis
The synthesis of this compound typically involves multi-step reactions leading to the formation of the thiazole ring and subsequent modifications to achieve the desired structure. The synthetic route often includes:
- Formation of thiazole derivatives through condensation reactions.
- Introduction of methoxy groups via electrophilic aromatic substitution.
- Final purification and characterization using techniques like NMR and mass spectrometry.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Pathogen |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Staphylococcus aureus |
| 3 | 0.23 | 0.47 | Bacillus cereus |
| 1 | 0.23 | 0.47 | Escherichia coli |
These findings suggest that thiazole derivatives can effectively inhibit bacterial growth and may serve as potential leads for antibiotic development .
Anticancer Activity
The anticancer potential of thiazole derivatives has also been extensively studied. In vitro assays have shown that these compounds can induce cytotoxicity against various cancer cell lines, including:
- Human colon carcinoma (HCT-116)
- Hepatocellular carcinoma (HepG2)
The half-maximal inhibitory concentration (IC50) values for these compounds indicate their potency in inhibiting cancer cell proliferation:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4h | 2.40 | HCT-116 |
| 4a | 5.00 | HepG2 |
The presence of electron-withdrawing groups on the phenyl rings has been correlated with enhanced anticancer activity, likely due to improved interactions with target proteins involved in cell proliferation .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential enzymes involved in cell wall synthesis.
- Anticancer Mechanism : It has been suggested that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
Case Studies
A notable study evaluated a series of thiazole derivatives, including this compound, demonstrating its efficacy against resistant strains of bacteria and various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
